(1-Bromo-2-methylbutan-2-yl)benzene
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Overview
Description
(1-Bromo-2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15Br It consists of a benzene ring substituted with a 1-bromo-2-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylbutan-2-yl)benzene typically involves the bromination of 2-methylbutan-2-ylbenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully monitored to maintain optimal conditions and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Chemistry
(1-Bromo-2-methylbutan-2-yl)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with various biological targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylbutan-2-yl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The benzene ring can undergo electrophilic aromatic substitution reactions, where the electron-rich aromatic ring reacts with electrophiles to form substituted benzene derivatives .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylbutane: Similar in structure but lacks the benzene ring.
1-Bromo-2-methylbenzene: Similar in structure but lacks the butyl group.
2-Bromo-2-methylbutane: Similar in structure but the bromine is attached to a different carbon atom.
Uniqueness
(1-Bromo-2-methylbutan-2-yl)benzene is unique due to the presence of both a benzene ring and a 1-bromo-2-methylbutan-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C11H15Br |
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Molecular Weight |
227.14 g/mol |
IUPAC Name |
(1-bromo-2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H15Br/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
XGVCAGATTJHLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
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